2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride
CAS No.: 1211008-12-6
Cat. No.: VC3049793
Molecular Formula: C16H17ClFNO
Molecular Weight: 293.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211008-12-6 |
|---|---|
| Molecular Formula | C16H17ClFNO |
| Molecular Weight | 293.76 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-6-phenylmorpholine;hydrochloride |
| Standard InChI | InChI=1S/C16H16FNO.ClH/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12;/h1-9,15-16,18H,10-11H2;1H |
| Standard InChI Key | BIVMEPAWQOAEKP-UHFFFAOYSA-N |
| SMILES | C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Properties
2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride is characterized by a morpholine ring with two aromatic substituents: a phenyl group at the 6-position and a 4-fluorophenyl group at the 2-position, with the amine protonated as a hydrochloride salt. This structural arrangement contributes to its unique chemical behavior and potential pharmacological properties.
Basic Chemical Data
The physical and chemical properties of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1211008-12-6 |
| Molecular Formula | C₁₆H₁₇ClFNO |
| Molecular Weight | 293.76 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-6-phenylmorpholine;hydrochloride |
| Standard InChI | InChI=1S/C16H16FNO.ClH/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12;/h1-9,15-16,18H,10-11H2;1H |
| Standard InChIKey | BIVMEPAWQOAEKP-UHFFFAOYSA-N |
The free base form (2-(4-Fluorophenyl)-6-phenylmorpholine) has a molecular weight of 257.30 g/mol and a molecular formula of C₁₆H₁₆FNO.
Structural Characteristics
The compound features a six-membered morpholine ring containing an oxygen atom and a nitrogen atom in the 1,4-positions. This heterocyclic structure is substituted with a phenyl group at the 6-position and a 4-fluorophenyl group at the 2-position. The presence of fluorine on one of the phenyl rings enhances the compound's lipophilicity, which can significantly influence its biological activity profile and membrane permeability.
The nitrogen atom of the morpholine ring is protonated to form the hydrochloride salt, which generally improves water solubility compared to the free base form, making it potentially more suitable for pharmaceutical formulations.
Spectroscopic Properties
Based on prediction models for similar compounds, 2-(4-Fluorophenyl)-6-phenylmorpholine exhibits distinctive spectroscopic properties. Table 2 presents predicted collision cross-section data for various adducts of the free base form:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 258.12886 | 161.8 |
| [M+Na]⁺ | 280.11080 | 176.4 |
| [M+NH₄]⁺ | 275.15540 | 170.4 |
| [M+K]⁺ | 296.08474 | 168.0 |
| [M-H]⁻ | 256.11430 | 168.1 |
| [M+Na-2H]⁻ | 278.09625 | 170.9 |
| [M]⁺ | 257.12103 | 165.7 |
| [M]⁻ | 257.12213 | 165.7 |
These spectroscopic data points are valuable for analytical identification and characterization of the compound in research settings .
Synthesis Methods
Standard Synthetic Routes
The synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride typically follows a multi-step process, beginning with the appropriate precursors. The general synthetic pathway involves the reaction of substituted phenylamine with 2-chloroethyl ether in the presence of an alkali catalyst, leading to the formation of the morpholine ring through a ring-closing process.
Detailed Synthesis Protocol
A typical laboratory synthesis procedure might involve:
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Reaction of 4-fluoroaniline with an appropriate phenylethylamine derivative
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Formation of the morpholine scaffold through ring closure reactions
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Purification of the free base form
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
The cyclized morpholine compounds are typically isolated as hydrochloride salts and characterized using various spectroscopic techniques such as mass spectral analysis, infrared spectroscopy, and NMR spectroscopy .
Synthetic Challenges
The synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride presents several challenges, including:
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Control of stereochemistry at the two substituted positions
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Achieving high purity in the final product
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Optimizing reaction conditions to improve yields
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Developing scalable methods for potential industrial production
Research Progress and Applications
Current Research Status
Research on 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride is ongoing, with particular focus on its potential applications in medicinal chemistry. The compound has been studied primarily in the context of neuropharmacology, with emphasis on its interactions with various neurotransmitter systems.
Several research groups have investigated the synthesis and characterization of this compound and related derivatives, although comprehensive biological evaluation remains limited in the published literature.
Pharmaceutical Applications
The potential pharmaceutical applications of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride include:
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Development of CNS-active drugs targeting mood disorders
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Potential use in treatment of neurological conditions
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Possible applications in pain management
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Investigation as a scaffold for developing novel therapeutic agents
Drug Development Considerations
Several factors influence the potential development of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride as a pharmaceutical agent:
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Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
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Receptor binding profile and selectivity
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Safety and toxicity profile
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Chemical stability and formulation possibilities
The hydrochloride salt form generally offers advantages in terms of water solubility and stability compared to the free base form, which could be beneficial for pharmaceutical formulations.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride have been reported in the literature, including:
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2,6-dimethyl-4-phenylmorpholine (CAS: 109605-09-6)
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4-Phenylmorpholine (CAS: 92-53-5)
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(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride (CAS: 171482-05-6)
The last compound in this list is particularly notable as it represents a more complex derivative that incorporates the same 4-fluorophenyl-morpholine structural motif, and is reported to be an important pharmaceutical intermediate used in the synthesis of aprepitant intermediates .
Structure-Property Relationships
A comparison of 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride with related compounds reveals several structure-property relationships:
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The presence of fluorine generally enhances lipophilicity and metabolic stability
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The positioning of substituents on the morpholine ring influences receptor selectivity
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The salt form (hydrochloride vs. free base) significantly affects solubility and formulation properties
Biological Activity Comparisons
While specific comparative biological data for 2-(4-Fluorophenyl)-6-phenylmorpholine hydrochloride is limited, studies of related compounds provide context for understanding its potential pharmacological profile:
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4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines have demonstrated significant antimicrobial activities
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4-Phenylmorpholine (CAS: 92-53-5) has been studied for various biological activities, including potential CNS effects
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Phenmetrazine analogues, which share structural similarities with the target compound, have been investigated for their effects on central nervous system activity
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